Cas no 1807256-84-3 (4-Bromo-3-fluoro-5-nitrothiophenol)
4-Bromo-3-fluoro-5-nitrothiophenol Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-fluoro-5-nitrothiophenol
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- Inchi: 1S/C6H3BrFNO2S/c7-6-4(8)1-3(12)2-5(6)9(10)11/h1-2,12H
- InChI Key: YLGBGAJBXRSVJG-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C=C1[N+](=O)[O-])S)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 189
- XLogP3: 2.7
- Topological Polar Surface Area: 46.8
4-Bromo-3-fluoro-5-nitrothiophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005435-250mg |
4-Bromo-3-fluoro-5-nitrothiophenol |
1807256-84-3 | 97% | 250mg |
470.40 USD | 2021-05-31 | |
| Alichem | A014005435-500mg |
4-Bromo-3-fluoro-5-nitrothiophenol |
1807256-84-3 | 97% | 500mg |
847.60 USD | 2021-05-31 | |
| Alichem | A014005435-1g |
4-Bromo-3-fluoro-5-nitrothiophenol |
1807256-84-3 | 97% | 1g |
1,519.80 USD | 2021-05-31 |
4-Bromo-3-fluoro-5-nitrothiophenol Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 4-Bromo-3-fluoro-5-nitrothiophenol
Introduction to 4-Bromo-3-fluoro-5-nitrothiophenol (CAS No. 1807256-84-3)
4-Bromo-3-fluoro-5-nitrothiophenol, a compound with the chemical identifier CAS No. 1807256-84-3, is a versatile heterocyclic aromatic molecule that has garnered significant attention in the field of pharmaceutical and materials science. This compound belongs to the thiophene family, which is well-known for its broad range of applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a bromo substituent, a fluoro group, and a nitro group, makes 4-bromo-3-fluoro-5-nitrothiophenol a valuable intermediate in the synthesis of various bioactive molecules.
The structural features of this compound contribute to its unique chemical properties, which are highly relevant in modern drug discovery and material engineering. The bromo and fluoro groups introduce electrophilic centers that can participate in various coupling reactions, while the nitro group serves as a versatile handle for further functionalization. These attributes have made 4-bromo-3-fluoro-5-nitrothiophenol a popular choice for researchers aiming to develop novel therapeutic agents and advanced materials.
In recent years, there has been growing interest in the use of thiophene derivatives as pharmacological intermediates. Thiophenes are known for their ability to modulate biological pathways, making them ideal candidates for drug development. Specifically, 4-bromo-3-fluoro-5-nitrothiophenol has been explored in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its potential in developing antiviral and anticancer agents due to its ability to interact with biological targets at the molecular level.
The nitro group in 4-bromo-3-fluoro-5-nitrothiophenol is particularly noteworthy, as it can be reduced to an amine or converted into other functional groups through selective reduction or diazotization reactions. This flexibility allows for the creation of diverse molecular architectures, which is crucial in medicinal chemistry. Researchers have leveraged these properties to design compounds with enhanced binding affinity and selectivity towards therapeutic targets.
Moreover, the fluoro substituent in this compound plays a critical role in modulating pharmacokinetic properties. Fluorine atoms are often incorporated into drug molecules to improve metabolic stability, lipophilicity, and binding affinity. The presence of a fluoro group in 4-bromo-3-fluoro-5-nitrothiophenol suggests that it could be used to develop drugs with improved pharmacological profiles.
The bromo group provides another layer of reactivity, enabling further modifications through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely used in pharmaceutical synthesis to construct complex molecular frameworks. The ability to introduce aryl or heteroaryl groups at specific positions using these coupling reactions makes 4-bromo-3-fluoro-5-nitrothiophenol a valuable building block for drug discovery efforts.
In the realm of materials science, thiophene derivatives like 4-bromo-3-fluoro-5-nitrothiophenol have been explored for their potential applications in organic electronics. Thiophene-based polymers and small molecules are known for their excellent charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The unique electronic properties of this compound make it a promising candidate for developing next-generation electronic devices.
The synthesis of 4-bromo-3-fluoro-5-nitrothiophenol involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a thiophene precursor, followed by selective introduction of bromo, fluoro, and nitro groups. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and metal-mediated transformations, are often employed to achieve high yields and purity.
The growing body of research on thiophene derivatives underscores their importance in modern science. Studies have shown that compounds like 4-bromo-3-fluoro-5-nitrothiophenol can exhibit significant biological activity when properly designed. For example, recent investigations have revealed their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to fine-tune the structure of these molecules allows researchers to optimize their pharmacological properties for specific therapeutic applications.
The versatility of CAS No. 1807256-84-3, or more accurately referred to as 4-Bromo-3-fluoro-5-nitrothiophenol throughout this discussion, makes it an indispensable tool in both academic research and industrial applications. Its role as a key intermediate in synthesizing complex molecules underscores its importance in advancing drug discovery and materials science.
In conclusion, 4-Bromo-3-fluoro-5-nitrothiophenol represents a fascinating compound with numerous potential applications across various scientific disciplines. Its unique structural features and reactivity make it an invaluable asset for researchers seeking to develop novel therapeutic agents and advanced materials. As our understanding of its properties continues to grow, so too will its impact on scientific innovation.
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